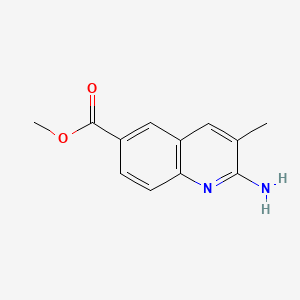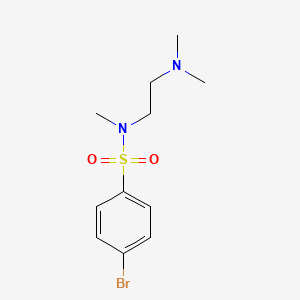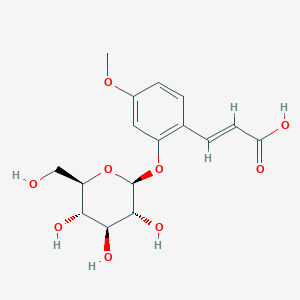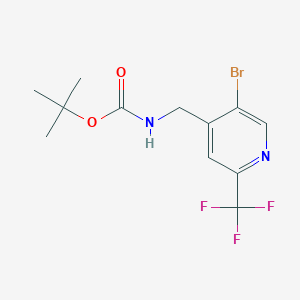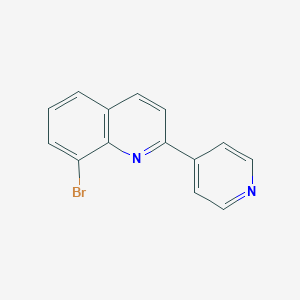
8-bromo-2-(4-pyridinyl)Quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2-(4-pyridinyl)Quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 8th position and a pyridinyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(4-pyridinyl)Quinoline typically involves the bromination of 2-(4-pyridinyl)Quinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the efficiency of the production process.
化学反应分析
Types of Reactions: 8-Bromo-2-(4-pyridinyl)Quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinoline derivatives
- Biaryl compounds
科学研究应用
8-Bromo-2-(4-pyridinyl)Quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of materials with specific electronic properties.
作用机制
The mechanism of action of 8-Bromo-2-(4-pyridinyl)Quinoline involves its interaction with various molecular targets. For instance, it can intercalate into DNA, disrupting the replication process in cancer cells. It may also inhibit specific enzymes, thereby affecting metabolic pathways crucial for the survival of pathogens.
相似化合物的比较
2-(4-Pyridinyl)Quinoline: Lacks the bromine substitution, resulting in different reactivity and biological activity.
8-Chloro-2-(4-pyridinyl)Quinoline: Similar structure but with chlorine instead of bromine, leading to variations in chemical properties and applications.
8-Methyl-2-(4-pyridinyl)Quinoline: Substitution with a methyl group, affecting its steric and electronic characteristics.
Uniqueness: 8-Bromo-2-(4-pyridinyl)Quinoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
属性
分子式 |
C14H9BrN2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC 名称 |
8-bromo-2-pyridin-4-ylquinoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-3-1-2-11-4-5-13(17-14(11)12)10-6-8-16-9-7-10/h1-9H |
InChI 键 |
PXFHGWLEXWSAFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


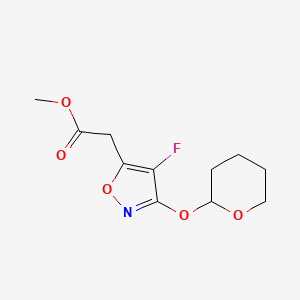
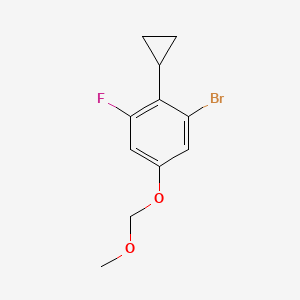

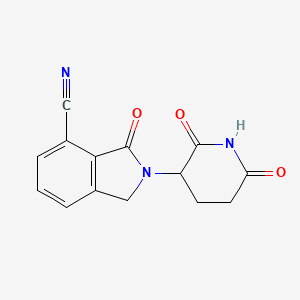
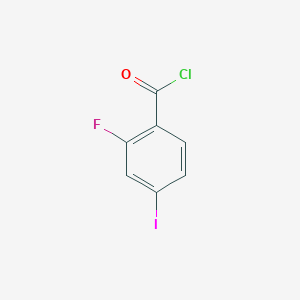
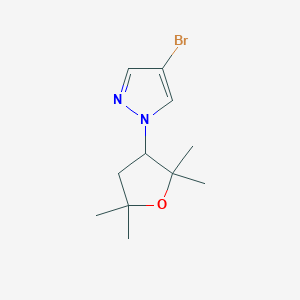
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)


![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
